2-hydroxy-3-(1H-indol-3-yl)butanoic acid

Structural Biology Metabolomics Chemical Synthesis

2-Hydroxy-3-(1H-indol-3-yl)butanoic acid (indolmycenic acid) is the specific chiral biosynthetic intermediate for indolmycin—not a generic indole acid. Its (2S,3R)-stereochemistry and β-methyl-branched butanoic acid scaffold are irreplaceable for Ind3-catalyzed condensation assays, chemoenzymatic MRSA analog synthesis, and LC-MS standardization (XLogP3-AA 1.6). Indole-3-acetic or indole-3-lactic acid cannot substitute. Specify stereochemistry upon ordering.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 21193-78-2
Cat. No. B1337601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-3-(1H-indol-3-yl)butanoic acid
CAS21193-78-2
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCC(C1=CNC2=CC=CC=C21)C(C(=O)O)O
InChIInChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)
InChIKeyNUFXPJOTSOMKFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid (CAS 21193-78-2): Core Physicochemical and Structural Identity for Informed Sourcing


2-Hydroxy-3-(1H-indol-3-yl)butanoic acid (CAS 21193-78-2), also designated indolmycenic acid, is a chiral indol-3-yl carboxylic acid. Its structure features a 3-(1H-indol-3-yl)butanoic acid core with hydroxy substitution at the 2-position and a methyl group at the 3-position [1]. The compound has a molecular formula of C₁₂H₁₃NO₃, a molecular weight of 219.24 g/mol, and is recognized as a bacterial metabolite and a biosynthetic intermediate en route to the antibiotic indolmycin [2]. The canonical stereoisomer, (2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid, is the naturally occurring form [1].

Why Generic Indole Analogs Cannot Substitute for 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid in Specialized Applications


The procurement of a generic indole-3-carboxylic acid analog is not a viable substitute for 2-hydroxy-3-(1H-indol-3-yl)butanoic acid in specialized scientific workflows. This compound possesses a unique combination of structural features—a β-methyl group on a 3-substituted butanoic acid chain and a chiral 2-hydroxy group—that fundamentally differentiate it from simpler indole auxins (e.g., indole-3-acetic acid) or gut microbial metabolites (e.g., indole-3-lactic acid, indole-3-propionic acid) [1][2]. Its established role as a specific chiral biosynthetic intermediate (indolmycenic acid) for the antibiotic indolmycin underscores its functional non-interchangeability [1]. Furthermore, the presence of two chiral centers introduces critical stereochemical complexity, where only a specific diastereomer is biologically relevant, necessitating precise specification during sourcing [3].

Quantitative Differentiation of 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid Against In-Class Analogs


Structural Differentiation: C12 Chain Length and β-Methyl Substitution vs. Common Indole Metabolites

This compound possesses a 4-carbon (butanoic) chain with a β-methyl branch, resulting in a molecular formula of C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol [1]. This structure is distinctly different from the more common tryptophan catabolites indole-3-lactic acid (C₁₁H₁₁NO₃, 205.21 g/mol), indole-3-acetic acid (C₁₀H₉NO₂, 175.18 g/mol), indole-3-propionic acid (C₁₁H₁₁NO₂, 189.21 g/mol), and the plant hormone indole-3-butyric acid (C₁₂H₁₃NO₂, 203.24 g/mol) [2][3][4][5].

Structural Biology Metabolomics Chemical Synthesis

Stereochemical Complexity: Defined (2S,3R) Chirality vs. Achiral or Racemic In-Class Analogs

The natural and biosynthetically relevant stereoisomer of this compound is the single enantiomeric pair (2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid, also known as indolmycenic acid [1]. This contrasts sharply with in-class comparators. Indole-3-acetic acid and indole-3-propionic acid are achiral [2][3]. Indole-3-lactic acid and indole-3-butyric acid contain a single chiral center and are commonly supplied as racemic mixtures [4][5].

Chiral Synthesis Stereochemistry Drug Discovery

Defined Biosynthetic Role as Intermediate in Antibiotic Production vs. Primary Metabolite/Phytohormone Function

This compound, as (2S,3R)-indolmycenic acid, is a characterized biosynthetic intermediate in the pathway to the antibiotic indolmycin, which demonstrates activity against Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA) [1]. In contrast, indole-3-lactic acid is primarily a human gut microbial metabolite with immunomodulatory functions , and indole-3-acetic acid and indole-3-butyric acid are well-established plant growth hormones (auxins) .

Natural Product Biosynthesis Antibiotic Development Microbiology

Molecular Descriptors and Physical Properties for Procurement: XLogP3-AA and Topological Polar Surface Area

The compound exhibits an XLogP3-AA of 1.6 and a Topological Polar Surface Area (TPSA) of 73.3 Ų [1]. These values are notably different from common in-class comparators. Indole-3-lactic acid has a lower XLogP (0.9) and a higher TPSA (82.6 Ų) due to its additional hydroxy group on a shorter chain [2]. Indole-3-acetic acid (XLogP 1.7, TPSA 53.1 Ų) and indole-3-propionic acid (XLogP 1.8, TPSA 53.1 Ų) have similar lipophilicity but significantly lower polarity [3][4].

Chemical Procurement Physicochemical Properties ADME

Defined Research Applications for 2-Hydroxy-3-(1H-indol-3-yl)butanoic Acid Based on Evidence of Differentiation


Biosynthetic Intermediary in Indolmycin Pathway Engineering and Analog Development

As a defined biosynthetic intermediate (indolmycenic acid), this compound is an essential substrate for in vitro reconstitution studies of indolmycin biosynthesis [1]. Its use is critical for investigating the Ind3-catalyzed ATP-dependent condensation reaction with dehydroarginine, a key step in oxazolinone ring formation [1]. This application directly leverages the compound's unique stereochemistry and metabolic role, which are not present in generic indole derivatives.

Chiral Building Block for the Synthesis of Indolmycin and Halogenated Derivatives

The compound's defined (2S,3R) stereochemistry makes it a valuable chiral building block for the semi-synthesis of indolmycin and its analogs [1][2]. Research efforts to expand the structural diversity of indolmycin, such as the production of halogenated derivatives with antibiotic activity against MRSA, rely on the availability of this specific intermediate for subsequent chemical or chemoenzymatic conversion [1].

Analytical Standard for Metabolomics and Environmental Tracing

The distinct molecular weight (219.24 g/mol) and chromatographic properties (XLogP3-AA = 1.6) of this compound enable its use as a specific analytical standard for LC-MS and HPLC methods [3]. This is particularly valuable for distinguishing it from other tryptophan catabolites in complex biological or environmental samples, where the presence of this compound may indicate specific microbial activity or biotransformation pathways [3].

Technical Documentation Hub

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